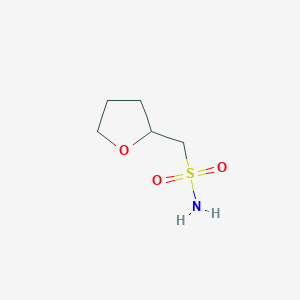
1-(2,4-二氟苯甲酰)哌啶-3-胺
描述
“1-(2,4-Difluorobenzoyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol .
Synthesis Analysis
The synthesis of piperidinones, which are precursors to the piperidine ring, has been a subject of interest due to their unique biochemical properties . A recent study discusses an organophotocatalysed strategy for the synthesis of 2-piperidinones in one step . This method uses easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” consists of a piperidine ring attached to a benzoyl group with two fluorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, are key components in many pharmaceuticals and natural products . They are synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” include a molecular weight of 240.25 g/mol . More detailed properties were not found in the search results.科学研究应用
药物设计与开发
1-(2,4-二氟苯甲酰)哌啶-3-胺: 是一种重要的医药化学中间体。其哌啶核心结构是药物中常见的基团,具有生物活性。 研究人员利用该化合物合成潜在的治疗剂,特别是针对神经系统疾病,因为哌啶衍生物有望穿透血脑屏障 .
哌啶生物碱的合成
哌啶生物碱是一类具有多种药理活性的天然有机化合物。 1-(2,4-二氟苯甲酰)哌啶-3-胺中的二氟苯甲酰基可以作为复杂哌啶生物碱全合成的前体,这些生物碱存在于许多药用植物中,以其止痛和兴奋作用而闻名 .
催化剂开发
该化合物可用于开发有机合成的新型催化剂。 1-(2,4-二氟苯甲酰)哌啶-3-胺中的胺基可以被官能化形成配体,然后与金属配位,催化各种有机反应,包括不对称合成,这对生产对映体纯的药物至关重要 .
材料科学
在材料科学领域,1-(2,4-二氟苯甲酰)哌啶-3-胺可用于改性材料的表面性质。 将其掺入聚合物中可以得到具有独特特性的材料,例如增强的热稳定性、导电性和化学抗性,这在电子和涂料领域很有价值 .
生物探针
该化合物的结构使其可用作生物探针。 通过将荧光基团连接到1-(2,4-二氟苯甲酰)哌啶-3-胺上,研究人员可以创建探针,这些探针可以与特定的蛋白质或DNA序列结合,从而能够在分子水平上研究生物过程 .
肽偶联反应
1-(2,4-二氟苯甲酰)哌啶-3-胺: 可在肽偶联反应中用作胺组分。 此应用在合成具有修饰主链的肽和蛋白质方面特别有用,这在药物发现和新型生物材料的开发中具有意义 .
农药研究
在农药研究中,1-(2,4-二氟苯甲酰)哌啶-3-胺的衍生物可以作为新型杀虫剂或除草剂进行探索。 哌啶部分是许多农药中常见的特征,因为它能够与害虫和杂草中的生物靶标相互作用 .
显像剂
最后,1-(2,4-二氟苯甲酰)哌啶-3-胺可以作为合成用于医学诊断的显像剂的前体。 通过将其与放射性同位素或其他显像部分结合,它可以用来创建用于MRI、PET或CT扫描的造影剂,帮助可视化内部生物结构 .
作用机制
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its target. For example, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways, again depending on the specific compound and its target. These could include pathways involved in cell growth and proliferation, inflammation, pain perception, and various disease processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely and would depend on the specific chemical structure of the compound. Factors such as solubility, stability, and molecular size can all influence these properties .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, inhibition of cell growth or viral replication, reduction of inflammation or pain, and many others .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, presence of other substances, and individual patient factors such as age, sex, health status, and genetic factors .
未来方向
Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, continue to be a significant area of research due to their wide range of biological activities and their prevalence in pharmaceuticals . Future research will likely focus on developing more efficient synthesis methods and exploring new therapeutic applications .
生化分析
Biochemical Properties
1-(2,4-Difluorobenzoyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The interaction between 1-(2,4-Difluorobenzoyl)piperidin-3-amine and PKB involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular processes such as proliferation and apoptosis.
Cellular Effects
1-(2,4-Difluorobenzoyl)piperidin-3-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PKB, which plays a key role in promoting cell proliferation and survival . By inhibiting PKB, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, the compound’s impact on gene expression can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Difluorobenzoyl)piperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors, which are involved in cell survival and proliferation. As a result, the inhibition of PKB by 1-(2,4-Difluorobenzoyl)piperidin-3-amine can lead to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,4-Difluorobenzoyl)piperidin-3-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(2,4-Difluorobenzoyl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(2,4-Difluorobenzoyl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The metabolic pathways of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(2,4-Difluorobenzoyl)piperidin-3-amine may localize to the cytoplasm, where it interacts with PKB and other signaling molecules. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWAJRLPBAWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)



![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)






![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)
